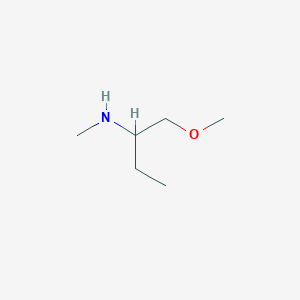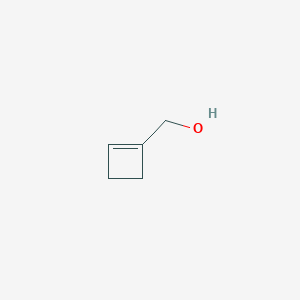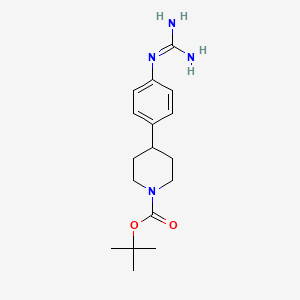
(3-Bromo-4-fluoropyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-fluoropyridin-2-yl)methanol is an organic compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications due to the unique properties imparted by these halogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluoropyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method involves the bromination of 4-fluoropyridine, followed by a nucleophilic substitution reaction to introduce the hydroxymethyl group. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired substitution occurs efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine and fluorine sources, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluoropyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.
Scientific Research Applications
(3-Bromo-4-fluoropyridin-2-yl)methanol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluoropyridin-2-yl)methanol involves its interaction with various molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for these targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoropyridin-4-yl)methanol: Similar in structure but lacks the bromine atom, which can affect its reactivity and applications.
(2-Bromo-3-fluoropyridin-4-yl)methanol: Another similar compound with the bromine and fluorine atoms in different positions, leading to different chemical properties and reactivity.
Uniqueness
(3-Bromo-4-fluoropyridin-2-yl)methanol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H5BrFNO |
|---|---|
Molecular Weight |
206.01 g/mol |
IUPAC Name |
(3-bromo-4-fluoropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5BrFNO/c7-6-4(8)1-2-9-5(6)3-10/h1-2,10H,3H2 |
InChI Key |
GBMBLWDMCYKLLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)
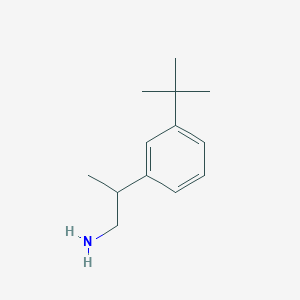
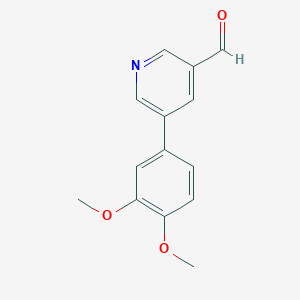
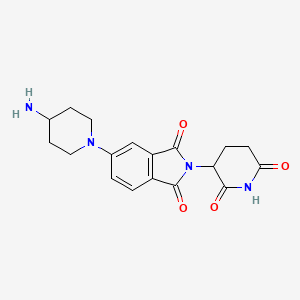
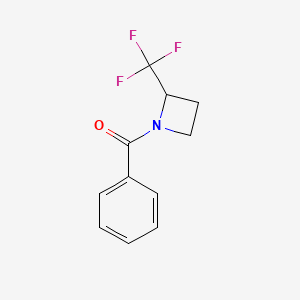

![3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13484007.png)
![1H,2H,3H,4H-benzo[h]quinoline hydrochloride](/img/structure/B13484014.png)
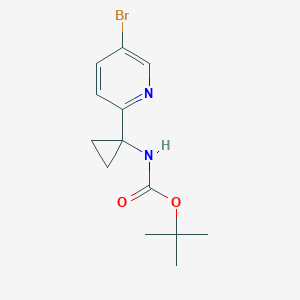
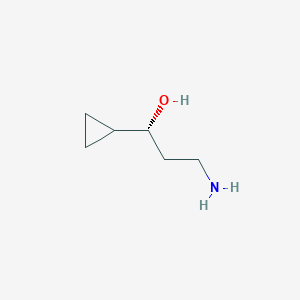
![tert-butyl N-[1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13484039.png)
